molecular formula C7H12O2 B13947112 2-(2-Methylbut-3-yn-2-yloxy)ethanol CAS No. 25597-36-8

2-(2-Methylbut-3-yn-2-yloxy)ethanol

Cat. No.: B13947112
CAS No.: 25597-36-8
M. Wt: 128.17 g/mol
InChI Key: ITDLQTDXCICMSK-UHFFFAOYSA-N
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Description

2-(2-Methylbut-3-yn-2-yloxy)ethanol is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is classified as an alkynyl alcohol. This compound is known for its unique structure, which includes both an alkyne and an alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbut-3-yn-2-yloxy)ethanol typically involves the reaction of 2-methyl-3-butyn-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-3-butyn-2-ol attacks the ethylene oxide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbut-3-yn-2-yloxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-(2-Methylbut-3-yn-2-yloxy)ethanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to act as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylbut-3-yn-2-yloxy)ethanol involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The alkyne group can also participate in click chemistry reactions, which are useful for bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butyn-2-ol: Similar structure but lacks the ethylene glycol moiety.

    2-Butyn-1-ol: Similar alkyne and alcohol functional groups but different carbon chain length.

    Propargyl alcohol: Contains an alkyne and alcohol group but with a simpler structure.

Properties

CAS No.

25597-36-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-yloxy)ethanol

InChI

InChI=1S/C7H12O2/c1-4-7(2,3)9-6-5-8/h1,8H,5-6H2,2-3H3

InChI Key

ITDLQTDXCICMSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OCCO

Related CAS

32199-93-2

Origin of Product

United States

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